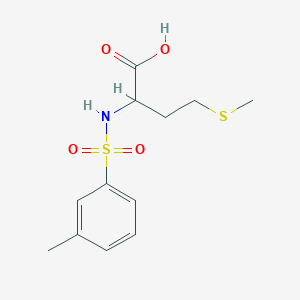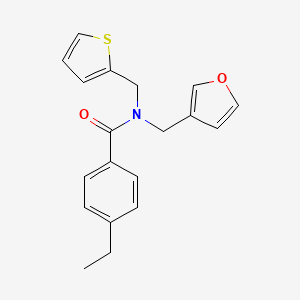
1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine, also known as CP-471,474, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This drug belongs to the class of azetidine compounds, which are known for their unique chemical properties and potential biological activities.
作用机制
The mechanism of action of 1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine involves the inhibition of specific signaling pathways that are involved in cell growth, proliferation, and survival. This drug targets the phosphoinositide 3-kinase (PI3K) pathway, which is a key regulator of cell growth and survival. By inhibiting this pathway, the drug can induce cell death and reduce the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific disease or condition being studied. In cancer research, this drug has been shown to induce cell death and reduce the growth and proliferation of cancer cells. In inflammation research, this drug can reduce the production of inflammatory cytokines and chemokines, which can lead to a reduction in inflammation. In neurological disorders, this drug has been studied for its potential neuroprotective effects and as a treatment for neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine in lab experiments is its specificity for the PI3K pathway. This allows researchers to study the effects of inhibiting this pathway in various diseases and conditions. However, one limitation of using this drug is its potential toxicity and side effects, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine. One direction is to study its potential therapeutic applications in other diseases and conditions, such as autoimmune disorders and infectious diseases. Another direction is to develop more specific and potent inhibitors of the PI3K pathway, which can lead to more effective treatments for cancer and other diseases. Additionally, further research is needed to understand the potential side effects and toxicity of this drug, which can inform its use in clinical settings.
合成方法
The synthesis of 1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine involves several steps. The first step is the preparation of 3-chloro-4-methylbenzenesulfonyl chloride, which is then reacted with difluoromethylamine to form the intermediate product. The intermediate is then treated with sodium hydride and 2-bromoethylamine hydrobromide to yield the final product.
科学研究应用
1-((3-Chloro-4-methylphenyl)sulfonyl)-3-(difluoromethyl)azetidine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this drug has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. Inflammation is another area of research where this drug has shown promising results, as it can reduce the production of inflammatory cytokines and chemokines. In neurological disorders, this drug has been studied for its potential neuroprotective effects and as a treatment for neurodegenerative diseases.
属性
IUPAC Name |
1-(3-chloro-4-methylphenyl)sulfonyl-3-(difluoromethyl)azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF2NO2S/c1-7-2-3-9(4-10(7)12)18(16,17)15-5-8(6-15)11(13)14/h2-4,8,11H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNJFCOYARCNBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)C(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[5-phenacylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2922729.png)

![2-Chloro-N-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-[(3-methyloxetan-3-yl)methyl]acetamide](/img/structure/B2922733.png)




![(3R,4R)-4-Fluoro-1-oxaspiro[2.4]heptane](/img/structure/B2922739.png)
![3-[4-(Tert-butyl)phenyl]-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2922743.png)

![2-[[5-cyano-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2922745.png)
![(Z)-2,5-dichloro-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2922746.png)

![7-Phenyl-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2922752.png)